molecular formula C19H23N3O3 B5159064 3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide

Cat. No. B5159064
M. Wt: 341.4 g/mol
InChI Key: HBYQZZQVMNNRAA-UHFFFAOYSA-N
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Description

3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide, commonly known as EMX2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. EMX2 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various neurological processes.

Mechanism of Action

EMX2 acts as a selective antagonist of 3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. This compound is involved in various neurological processes such as learning, memory, and synaptic plasticity. EMX2 binds to the allosteric site of this compound and inhibits its activity, thereby reducing the downstream signaling pathways that are involved in the above-mentioned processes.
Biochemical and Physiological Effects
EMX2 has been found to have various biochemical and physiological effects in the central nervous system. It has been shown to reduce the elevated levels of protein synthesis and signaling pathways that are associated with various neurological disorders such as Fragile X syndrome and autism spectrum disorders. EMX2 has also been found to reduce the rewarding effects of drugs of abuse, thereby reducing the likelihood of addiction.

Advantages and Limitations for Lab Experiments

EMX2 has several advantages for lab experiments. It is a selective antagonist of 3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide, which makes it a useful tool for studying the role of this compound in various neurological processes. EMX2 has also been found to have a high degree of selectivity and specificity, which makes it a useful tool for studying the downstream signaling pathways that are involved in the above-mentioned processes. However, EMX2 has some limitations as well. It has a relatively short half-life, which makes it difficult to use in long-term experiments. EMX2 is also relatively expensive, which can limit its use in certain experiments.

Future Directions

EMX2 has several potential future directions in the field of neuroscience. One potential direction is the development of more potent and selective 3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide antagonists that can be used in the treatment of various neurological disorders. Another potential direction is the use of EMX2 in combination with other drugs to enhance its therapeutic effects. EMX2 can also be used to study the downstream signaling pathways that are involved in various neurological processes, which can lead to a better understanding of the underlying mechanisms of these processes.

Synthesis Methods

EMX2 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 4-isoxazolecarboxylic acid, which is then reacted with 4-(1-piperidinylcarbonyl)phenylboronic acid to obtain the corresponding boronic acid ester. The boronic acid ester is then coupled with 3-ethyl-5-methylisoxazole-4-carboxylic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The resulting product is then subjected to further purification to obtain EMX2 in its pure form.

Scientific Research Applications

EMX2 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a selective antagonistic effect on 3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. EMX2 has been found to be effective in reducing the symptoms of various neurological disorders such as Fragile X syndrome, autism spectrum disorders, and addiction.

properties

IUPAC Name

3-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-16-17(13(2)25-21-16)18(23)20-15-9-7-14(8-10-15)19(24)22-11-5-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYQZZQVMNNRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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